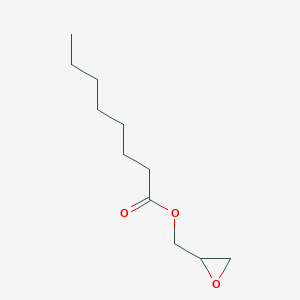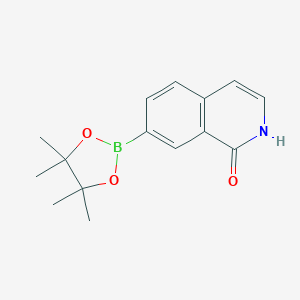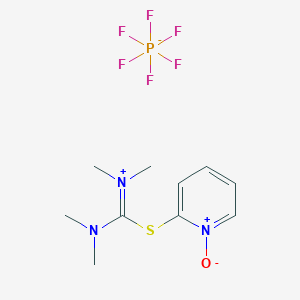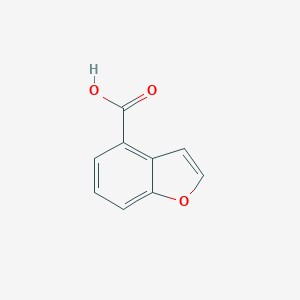
1-Boc-4-Methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-4-Methylpiperidine is a chemical compound with the molecular formula C11H21NO2 and a molecular weight of 199.29 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as a building block in organic synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the fourth position of the piperidine ring.
Mécanisme D'action
Target of Action
1-Boc-4-Methylpiperidine is a derivative of piperidine . Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
It is known that piperidine derivatives interact with their targets to exert their therapeutic effects
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific targets . The downstream effects of these pathways would depend on the specific targets and the nature of the interaction.
Result of Action
As a derivative of piperidine, it is likely to have similar effects as other piperidine derivatives, which include a wide range of therapeutic effects .
Méthodes De Préparation
1-Boc-4-Methylpiperidine can be synthesized through various synthetic routes. One common method involves the following steps :
Starting Material: 4-Piperidone hydrochloride hydrate is used as the starting material.
Reduction: The 4-piperidone is reduced using sodium borohydride in methanol to obtain 4-hydroxypiperidine.
Protection: The hydroxyl group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as potassium carbonate to yield 1-Boc-4-hydroxypiperidine.
Methylation: Finally, the hydroxyl group is replaced with a methyl group through a substitution reaction to obtain this compound.
Industrial production methods often involve similar steps but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and stability of the final product.
Analyse Des Réactions Chimiques
1-Boc-4-Methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding 4-methylpiperidine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Hydrolysis: The Boc protecting group can be hydrolyzed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and acids like hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Boc-4-Methylpiperidine has a wide range of applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is used in the preparation of peptide-based drugs and as a protecting group in peptide synthesis.
Medicine: It serves as a precursor for the synthesis of drugs with analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound is used in the production of fine chemicals and as a reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
1-Boc-4-Methylpiperidine can be compared with other similar compounds such as:
4-Methylpiperidine: Lacks the Boc protecting group, making it more reactive and less selective in synthetic applications.
1-Boc-Piperidine: Similar in structure but lacks the methyl group at the fourth position, affecting its steric and electronic properties.
1-Boc-4-Hydroxypiperidine: Contains a hydroxyl group instead of a methyl group, making it suitable for different types of chemical reactions.
The uniqueness of this compound lies in its combination of the Boc protecting group and the methyl group, which provides a balance of reactivity and selectivity, making it a valuable intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 4-methylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-5-7-12(8-6-9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSNJRGXRJNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462268 |
Source


|
| Record name | 1-Boc-4-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123387-50-8 |
Source


|
| Record name | 1-Boc-4-Methylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)






